molecular formula C20H30O3 B210242 Grandifloric acid CAS No. 22338-69-8

Grandifloric acid

Cat. No.: B210242
CAS No.: 22338-69-8
M. Wt: 318.4 g/mol
InChI Key: GVGJRXSJJHLPGZ-DZAVYMGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grandifloric acid is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Grandifloric acid typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Introduction: Addition of hydroxyl and carboxylic acid groups under controlled conditions.

    Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Grandifloric acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Grandifloric acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Grandifloric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Grandifloric acid stands out due to its unique tetracyclic structure and multiple chiral centers, which confer distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

(1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJRXSJJHLPGZ-DZAVYMGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22338-69-8
Record name Grandifloric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grandifloric acid
Reactant of Route 2
Grandifloric acid
Reactant of Route 3
Grandifloric acid
Reactant of Route 4
Grandifloric acid
Reactant of Route 5
Grandifloric acid
Reactant of Route 6
Grandifloric acid
Customer
Q & A

Q1: What is (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid (Grandifloric acid) and where is it found?

A1: (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid, more commonly known as this compound, is a diterpene acid. It has been identified in various plant species, notably those belonging to the Asteraceae family. Examples include the roots of Aralia cordata [], stems of Wedelia biflora [], flower disc of Helianthus annuus [], roots of Aspilia mossambicensis [], and aerial parts of Pulicaria undulata [], Baccharis sphenophylla [], Baccharis quitensis [].

Q2: What biological activities have been reported for this compound?

A2: Research suggests this compound exhibits various biological activities. Notably, it has shown antifungal activity against Pythium ultimum and Rhizoctonia solani []. Additionally, studies indicate potential antithrombotic properties, as demonstrated in an in vitro thrombolytic model [].

Q3: Has this compound demonstrated any cytotoxic activity?

A4: While some studies suggest limited cytotoxic activity for this compound against certain cell lines [], it's crucial to consider the specific experimental conditions and cell lines used. Notably, research on the root extract of Aspilia mossambicensis, from which this compound was isolated, indicated the compound itself was non-toxic to HeLa cells [].

Q4: Are there any known derivatives of this compound with potential biological activity?

A5: Yes, derivatives of this compound have been identified. One example is (-)-Angeloylthis compound, also isolated from Aspilia mossambicensis roots. This derivative displayed cytotoxic activity against HeLa cervical cancer cells []. These findings highlight the potential of exploring structural modifications to this compound for enhancing or altering its biological properties.

Q5: Are there any known methods for isolating and characterizing this compound?

A7: Yes, this compound can be isolated from plant sources using various chromatographic techniques. Typically, this involves initial extraction followed by purification steps such as vacuum liquid chromatography and column chromatography [, , , , ]. Structural characterization is typically achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.